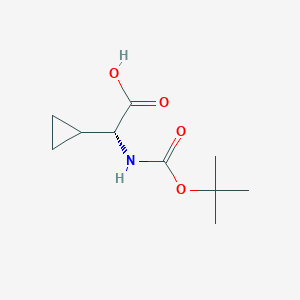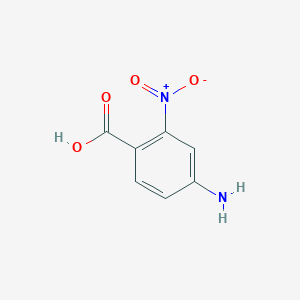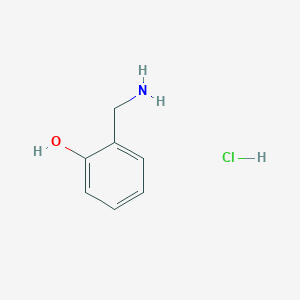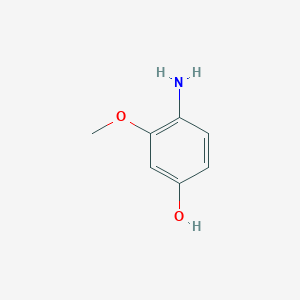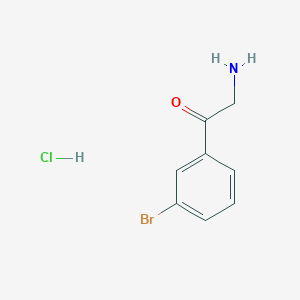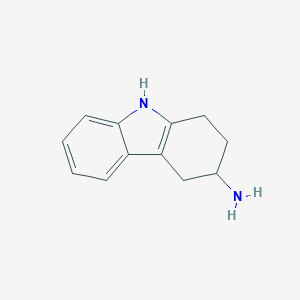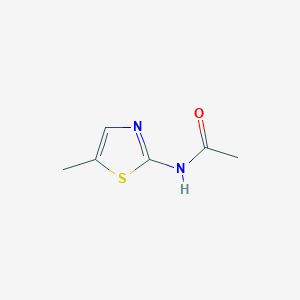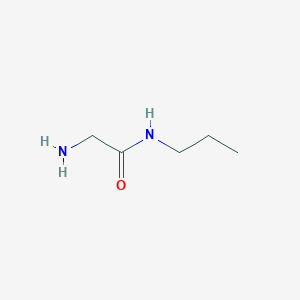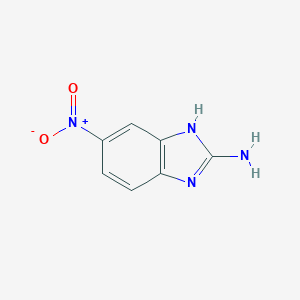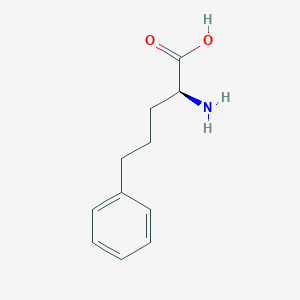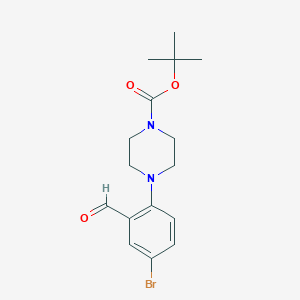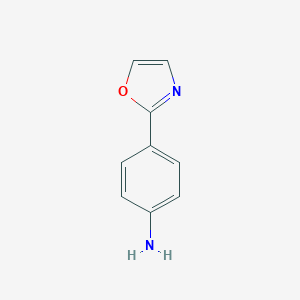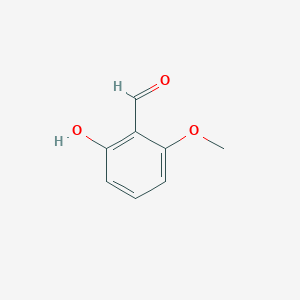
2-ヒドロキシ-6-メトキシベンズアルデヒド
概要
説明
2-Hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H8O3. It is also known as 6-methoxysalicylaldehyde. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring with an aldehyde group (-CHO) at the ortho position relative to the hydroxyl group. It is a white to light yellow crystalline solid with a melting point of 41-43°C .
科学的研究の応用
2-Hydroxy-6-methoxybenzaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 2-Hydroxy-6-methoxybenzaldehyde are the cellular antioxidation components of fungi, such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in protecting the cell against oxidative stress.
Mode of Action
2-Hydroxy-6-methoxybenzaldehyde disrupts the cellular antioxidation system of fungi . The compound’s interaction with its targets destabilizes cellular redox homeostasis, leading to an increase in oxidative stress within the cell .
Biochemical Pathways
The disruption of cellular antioxidation leads to an imbalance in the redox state of the cell, affecting various biochemical pathways. This imbalance can inhibit the growth of fungi, as these organisms are highly sensitive to changes in their redox environment .
Result of Action
The result of the action of 2-Hydroxy-6-methoxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation system, the compound induces oxidative stress within the cell, inhibiting growth and potentially leading to cell death .
生化学分析
Cellular Effects
It has been observed that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability . It also appears to have an inhibitory effect on respiration .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 41-43 °C and a boiling point of 262.9ºC at 760 mmHg .
Transport and Distribution
It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .
Subcellular Localization
It is known that this compound can disrupt the cell wall integrity of certain fungi, leading to an increase in cell membrane permeability .
準備方法
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methoxybenzaldehyde can be synthesized through various methods. One common method involves the reaction of 2-hydroxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the ortho position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of 2-Hydroxy-6-methoxybenzaldehyde typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-Hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 2-Hydroxy-6-methoxybenzoic acid.
Reduction: 2-Hydroxy-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
2-Hydroxy-6-methoxybenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzaldehyde: An isomer with the methoxy group at the para position relative to the hydroxyl group.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with the methoxy group at the meta position relative to the hydroxyl group.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with a similar structure but different functional groups.
The uniqueness of 2-Hydroxy-6-methoxybenzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other related compounds.
特性
IUPAC Name |
2-hydroxy-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-2-3-7(10)6(8)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJPDDVDKXHRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220262 | |
| Record name | 6-Methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-44-7 | |
| Record name | 2-Hydroxy-6-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxysalicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxysalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxysalicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic routes used to produce 2-hydroxy-6-methoxybenzaldehyde, and what key reactions are involved?
A1: 2-Hydroxy-6-methoxybenzaldehyde serves as a valuable building block in organic synthesis. [, ] Researchers have successfully synthesized this compound using different starting materials and strategies:
Q2: Can you explain the significance of the alkoxy substituent in reactions involving 2-hydroxy-6-methoxybenzaldehyde derivatives?
A2: Research indicates that the alkoxy substituent, specifically a methoxy group in the 4-position relative to the aldehyde, plays a crucial role in the reactivity of 2-hydroxy-6-methoxybenzaldehyde derivatives. For instance, in the reaction of (2-diphenylphosphoryl-3-iodo-4-methoxy-phenyl) methanol with sodium hydride (NaH) in dimethylformamide (DMF), the presence of the methoxy group adjacent to the iodine atom is essential for achieving high regioselectivity during DMF addition. [] This selectivity arises from the electronic and steric influence of the methoxy group, directing the reaction to occur preferentially at a specific position.
Q3: How is 2-hydroxy-6-methoxybenzaldehyde used in natural product synthesis?
A3: 2-Hydroxy-6-methoxybenzaldehyde has proven valuable in the total synthesis of natural products. One example involves the synthesis of the proposed structure of (±)-nidemone, where this compound serves as a key starting material. [] Moreover, researchers employed a similar methodology with 2-hydroxy-6-methoxybenzaldehyde derivatives to synthesize gigasol, resulting in a structural reassignment of this biscoumarin natural product. [] These examples highlight the versatility of 2-hydroxy-6-methoxybenzaldehyde as a building block for complex molecule synthesis.
Q4: Has 2-hydroxy-6-methoxybenzaldehyde been isolated from natural sources, and what is known about its properties?
A4: While the provided research focuses on synthetic applications of 2-hydroxy-6-methoxybenzaldehyde, one study investigates its natural occurrence. Researchers identified (-)-auriculacacidin, a novel type of flavan-3,4-diol, as a major component in the acetone extract of Cassia auriculata bark. [] They characterized (-)-auriculacacidin through its crystalline derivatives and confirmed its structure by oxidation with potassium permanganate and periodic acid. Notably, the degradation of (-)-auriculacacidin by periodic acid yielded 2-hydroxy-6-methoxybenzaldehyde, suggesting its presence as a structural unit within the natural product. [] This finding highlights the potential of 2-hydroxy-6-methoxybenzaldehyde and its derivatives as bioactive compounds or precursors for drug discovery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
